Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19945087
InChI: InChI=1S/C20H19NO4/c1-24-18-9-7-16(8-10-18)19-13-17(22)11-12-21(19)20(23)25-14-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
SMILES:
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS No.:

Cat. No.: VC19945087

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate -

Specification

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name benzyl 2-(4-methoxyphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate
Standard InChI InChI=1S/C20H19NO4/c1-24-18-9-7-16(8-10-18)19-13-17(22)11-12-21(19)20(23)25-14-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
Standard InChI Key KRFZLFYOIPYFRC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)C=CN2C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Its molecular formula is C<sub>20</sub>H<sub>19</sub>NO<sub>5</sub>, with a molecular weight of 353.37 g/mol. The structure comprises a partially saturated pyridine ring (1,2-dihydropyridine) with:

  • A benzyloxycarbonyl group (-O(CO)OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at position 1.

  • A 4-methoxyphenyl group (-C<sub>6</sub>H<sub>4</sub>OCH<sub>3</sub>) at position 2.

  • A ketone (=O) at position 4 .

Stereoelectronic Features

The dihydropyridine ring adopts a boat-like conformation due to partial unsaturation, with the 4-ketone group contributing to intramolecular hydrogen bonding. The 4-methoxyphenyl substituent introduces steric bulk and electron-donating effects via the methoxy group, influencing reactivity and intermolecular interactions .

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via a multi-step protocol involving β-enaminone intermediates and cyclization reactions, as exemplified in analogous dihydropyridine syntheses .

Formation of β-Enaminone Precursor

A β-enaminone bearing the 4-methoxyphenyl group is prepared by condensing 4-methoxybenzylamine with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., Cu(OAc)<sub>2</sub>). This yields a β-aminoester intermediate, which is subsequently treated with cyanoacetic acid under DCC/HOBt coupling conditions to form a cyanoacetamide derivative .

Cyclization to Dihydropyridine Core

The cyanoacetamide undergoes base-mediated cyclization (e.g., with Cs<sub>2</sub>CO<sub>3</sub> in acetonitrile at 70°C) to form the 1,2-dihydropyridine ring. The benzyl carboxylate group is introduced via nucleophilic substitution using benzyl chloroformate .

Representative Reaction Scheme:

β-Enaminone+Benzyl ChloroformateCs2CO3,CH3CNBenzyl 2-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate\text{β-Enaminone} + \text{Benzyl Chloroformate} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Benzyl 2-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate}

Optimization and Yield

Yields for analogous syntheses range from 37% to 63%, depending on reaction conditions and purification methods . Critical parameters include:

  • Temperature control (70°C for cyclization, 30°C for carboxylation).

  • Use of anhydrous solvents (acetonitrile) and inert atmospheres (N<sub>2</sub>) .

Physicochemical Properties

Spectral Characterization

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>):

    • δ 7.25–6.85 (m, 9H, aromatic protons).

    • δ 4.55 (s, 2H, benzyl CH<sub>2</sub>).

    • δ 3.80 (s, 3H, methoxy -OCH<sub>3</sub>).

    • δ 3.30–3.10 (m, 2H, dihydropyridine H-3 and H-5).

    • δ 2.50–2.30 (m, 2H, dihydropyridine H-6) .

  • IR (KBr):

    • 1720 cm<sup>-1</sup> (C=O, carboxylate).

    • 1660 cm<sup>-1</sup> (C=O, ketone).

    • 1240 cm<sup>-1</sup> (C-O, methoxy) .

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in CH<sub>2</sub>Cl<sub>2</sub>, and insoluble in water .

  • Stability: Sensitive to oxidation and light; requires storage under N<sub>2</sub> at –20°C .

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